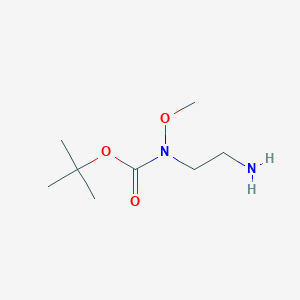![molecular formula C18H13N3O2S B2722179 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 899734-59-9](/img/structure/B2722179.png)
3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4-yl is a structural component found in a variety of chemical compounds . These compounds often exhibit diverse biological activities, including antiviral, antioxidant, and antimalarial properties . Naphthamide, on the other hand, is a component that includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amide group.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-yl compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds can be analyzed using various spectroscopic techniques . For example, the IR spectra of these compounds often reveal characteristic bands at specific wavenumbers .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-yl compounds can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Scientific Research Applications
Novel Synthesis Methods
Research has highlighted innovative synthesis methods for thieno[2,3-d]pyrimidine derivatives, which are crucial for pharmaceutical chemistry. These compounds, including variations similar to 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, exhibit antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists and antiallergic agents. Notably, novel methods for synthesizing these derivatives have been developed to overcome limitations in substituting at nitrogen atoms, expanding the potential applications of these compounds in medicinal chemistry (Osyanin et al., 2014).
Anticancer Activity
A study on a structurally related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, revealed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells. This finding underscores the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment, offering a foundation for further exploration of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide in oncology (Huang et al., 2020).
Antimicrobial and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[2,3-d]pyrimidine ring enhances these properties, contributing to the development of new antimicrobial and anti-inflammatory agents. This area of research provides a pathway for the application of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide in treating infections and inflammation (Tolba et al., 2018).
Optical Properties and Solid-State Emission
Research into poly(thiophene)s has illustrated that molecular control through postfunctionalization can significantly enhance optical properties and solid-state emission. This suggests that derivatives of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide could be investigated for their potential in developing advanced materials with specific optical properties (Li et al., 2002).
Future Directions
properties
IUPAC Name |
3-methoxy-N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-15-9-12-5-3-2-4-11(12)8-14(15)17(22)21-16-13-6-7-24-18(13)20-10-19-16/h2-10H,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPCGKQGGQPXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)
![(4-Fluorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2722100.png)


![[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2722103.png)


![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)


![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)

